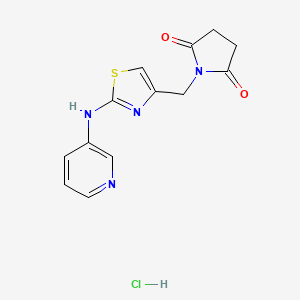

1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Description

1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that features a thiazole ring, a pyridine moiety, and a pyrrolidine-2,5-dione structure

Properties

IUPAC Name |

1-[[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S.ClH/c18-11-3-4-12(19)17(11)7-10-8-20-13(16-10)15-9-2-1-5-14-6-9;/h1-2,5-6,8H,3-4,7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRBANJMEOUVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CN=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the amino group of the thiazole reacts with a pyridine derivative.

Formation of Pyrrolidine-2,5-dione: This step involves the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions.

Final Coupling and Hydrochloride Formation: The final step involves coupling the thiazole-pyridine intermediate with the pyrrolidine-2,5-dione moiety, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride exhibit promising anticancer properties. The structural components allow for interaction with various biological targets involved in cancer cell proliferation. For instance, the thiazole and pyridine rings can enhance the compound's ability to inhibit specific kinases associated with tumor growth.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies using disc diffusion methods have shown that derivatives of this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride may also exert similar effects, making it a candidate for treating inflammatory diseases.

Biological Research

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride can effectively bind to enzymes involved in cancer progression and inflammatory responses.

Structure–Activity Relationship (SAR) Analysis

Understanding the structure–activity relationship of this compound can lead to the development of more potent derivatives. By modifying specific functional groups within the molecule, researchers can optimize its biological activity while minimizing potential side effects.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyridine-thiazole derivatives in vitro against various cancer cell lines. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity, suggesting that similar modifications to 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride could yield more effective anticancer agents.

Case Study 2: Antimicrobial Screening

In another study, a library of thiazole-containing compounds was screened for antimicrobial activity. The results showed that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride in antibiotic development.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: This compound shares the thiazole and pyrrolidine moieties but differs in the aromatic substituent.

4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Contains a thiazole ring but has a different heterocyclic system.

Uniqueness

1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the current understanding of its biological activity, synthesizing data from various studies, patents, and reviews.

Chemical Structure and Properties

The compound features a pyrrolidine core linked to a thiazole and pyridine moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

Research indicates that compounds similar to 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride may exert their effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This inhibition can lead to cell cycle arrest in cancer cells, thereby reducing proliferation rates.

Anticancer Activity

- Inhibition of Cell Proliferation : Studies have shown that derivatives of thiazole-pyrimidine compounds can effectively inhibit cell proliferation in various cancer cell lines. For instance, compounds that inhibit CDK4/CDK6 have been linked to significant reductions in tumor growth in preclinical models .

- Apoptotic Induction : The compound has been observed to induce apoptosis in cancer cells. In an experimental setup involving acute myeloid leukemia cells (MV4-11), treatment with related compounds resulted in increased apoptotic markers after 24 hours of exposure .

- Cytotoxicity : In vitro assays have demonstrated that thiazole-containing compounds exhibit cytotoxic effects against several cancer cell lines, including Jurkat and HT-29 cells. For example, certain analogues showed IC50 values comparable to established chemotherapeutics like doxorubicin .

Other Biological Activities

- Anticonvulsant Properties : Some thiazole derivatives have shown promising anticonvulsant activity. This suggests that the compound may also have neuroprotective effects or utility in neurological disorders .

- Immunomodulatory Effects : Compounds similar to 1-((2-(Pyridin-3-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride have been investigated for their potential to modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing anti-tumor immunity .

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of thiazole derivatives against cancer cell lines, it was found that specific modifications on the thiazole ring significantly enhanced cytotoxic activity. For instance, a derivative with a naphthalene group exhibited superior activity compared to others .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.25 | MV4-11 (AML) |

| Compound B | 0.75 | Jurkat (T-cell) |

| Compound C | 0.50 | HT-29 (Colon) |

Study 2: Mechanistic Insights

Molecular dynamics simulations indicated that certain thiazole derivatives interact with CDK proteins primarily through hydrophobic interactions, suggesting that these interactions are crucial for their inhibitory effects on cell proliferation .

Q & A

Q. What interdisciplinary approaches integrate chemical engineering principles (e.g., membrane separation) into purification workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.